N-(4-methoxybenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
N-(4-Methoxybenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a pyrimidine-based acetamide derivative characterized by a 4-methoxybenzyl group attached to the acetamide nitrogen and a 3-methylpiperidinyl substituent at the 2-position of the pyrimidine ring.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-15-5-4-10-25(13-15)21-23-16(2)11-20(24-21)28-14-19(26)22-12-17-6-8-18(27-3)9-7-17/h6-9,11,15H,4-5,10,12-14H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMINPBIZVVGKTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NCC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxybenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant research findings.
- Molecular Formula : C_{18}H_{24}N_{4}O_{3}
- Molecular Weight : 344.41 g/mol
- IUPAC Name : this compound
The compound is believed to interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit activity through:
- Inhibition of specific kinases : This could lead to altered phosphorylation states of target proteins, impacting cell proliferation and survival.
- Modulation of neurotransmitter receptors : Potential effects on dopaminergic and serotonergic systems have been hypothesized based on structural similarities with known ligands.
Biological Activity Overview
Recent research has indicated several biological activities associated with this compound:
-
Anticancer Activity :
- Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, modifications in related thiazole derivatives demonstrated enhanced antiproliferative effects against melanoma and prostate cancer cells, suggesting a potential for this compound in oncology .
- Antimicrobial Properties :
- Neuropharmacological Effects :
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Inhibition of melanoma and prostate cancer cells | |
| Antimicrobial | Activity against anaerobic bacteria | |
| Neuropharmacological | Potential anxiolytic effects |
Case Study: Anticancer Activity
In a study focusing on the structure-activity relationship (SAR) of thiazole derivatives, it was found that modifications similar to those present in this compound significantly enhanced cytotoxicity against cancer cell lines. The mechanism was attributed to the inhibition of tubulin polymerization, which is critical for cell division .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
N-(4-Bromophenyl) Analog (L868-0943)
- Structure : Replaces the 4-methoxybenzyl group with a 4-bromophenyl moiety.
- This substitution may reduce solubility due to increased hydrophobicity.
- Molecular Formula : C₁₉H₂₃BrN₄O₂ (MW: 435.32 g/mol) .
N-(5-Chloro-2-Methylphenyl) Analog (L868-0252)
- Structure : Features a chloro and methyl substituent on the phenyl ring.
- Impact: The chlorine atom increases lipophilicity and may enhance membrane permeability.
- Molecular Formula : C₂₀H₂₅ClN₄O₂ (MW: 388.9 g/mol) .
N-(Furan-2-ylmethyl) Analog (5h)
- Structure : Substitutes the 4-methoxybenzyl group with a furan-2-ylmethyl moiety.
- LCMS data (m/z 386.1792) and NMR shifts (δ 6.32–7.40 ppm) indicate distinct electronic properties compared to methoxybenzyl derivatives .
Modifications to the Pyrimidine Core
Thioether vs. Ether Linkage (5g)
- Structure : Replaces the pyrimidinyl oxygen with a sulfur atom (2-((4-methoxybenzyl)thio)pyrimidin-4-yl).
- Impact : The thioether linkage increases lipophilicity (logP) and metabolic stability. NMR data (δ 8.33 ppm for pyrimidine proton) and LCMS (m/z 458.1220) reflect altered electronic environments .
Piperidine Substituent Position ()
Functional Analogues with Different Cores
Pyridazin-3(2H)-one Derivatives ()
- Structure: Replace the pyrimidine core with a pyridazinone ring.
- Impact: These compounds act as FPR2 agonists, demonstrating that acetamide-linked heterocycles can modulate immune responses. However, the pyridazinone core’s reduced aromaticity may decrease metabolic stability compared to pyrimidines .
Key Data Tables
Table 1: Structural and Physicochemical Comparisons
*Estimated based on structural similarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
